Cas no 2137091-02-0 ((3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid)

(3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid
- EN300-1163336
- 2137091-02-0
- (3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid
-
- インチ: 1S/C18H15F4NO4/c19-14-7-6-12(18(20,21)22)8-13(14)15(9-16(24)25)23-17(26)27-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2,(H,23,26)(H,24,25)/t15-/m0/s1
- InChIKey: OTCLMIXJJJVRSG-HNNXBMFYSA-N
- ほほえんだ: FC1=CC=C(C(F)(F)F)C=C1[C@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 385.09372061g/mol
- どういたいしつりょう: 385.09372061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
(3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163336-0.1g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 0.1g |
$767.0 | 2023-05-23 | ||
Enamine | EN300-1163336-0.25g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 0.25g |
$801.0 | 2023-05-23 | ||
Enamine | EN300-1163336-0.5g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 0.5g |
$836.0 | 2023-05-23 | ||
Enamine | EN300-1163336-5000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 5000mg |
$2525.0 | 2023-10-03 | ||
Enamine | EN300-1163336-50mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 50mg |
$732.0 | 2023-10-03 | ||
Enamine | EN300-1163336-10000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 10000mg |
$3746.0 | 2023-10-03 | ||
Enamine | EN300-1163336-0.05g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 0.05g |
$732.0 | 2023-05-23 | ||
Enamine | EN300-1163336-5.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 5g |
$2525.0 | 2023-05-23 | ||
Enamine | EN300-1163336-250mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 250mg |
$801.0 | 2023-10-03 | ||
Enamine | EN300-1163336-1000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
2137091-02-0 | 1000mg |
$871.0 | 2023-10-03 |
(3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
(3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acidに関する追加情報
Introduction to (3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic Acid (CAS No. 2137091-02-0)
(3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2137091-02-0, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in drug discovery.
The structure of this compound features a chiral center at the 3S position, which is a critical aspect of its pharmacological properties. The presence of a fluoro substituent at the 2-position of the phenyl ring and a trifluoromethyl group at the 5-position introduces unique electronic and steric effects that can influence its interactions with biological targets. These structural features make it an intriguing subject for studying structure-activity relationships (SAR) in medicinal chemistry.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The incorporation of fluorine atoms into pharmaceuticals has been shown to modulate pharmacokinetic properties, leading to more effective and longer-lasting therapeutic outcomes. The compound (3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid exemplifies this trend, as its molecular design incorporates multiple fluorine atoms to potentially enhance its pharmacological profile.
One of the key areas where this compound shows promise is in the field of immunomodulation. Fluorinated amino acids and derivatives have been extensively studied for their ability to modulate immune responses. The specific arrangement of substituents in (3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid suggests that it may interact with immune receptors or signaling pathways, thereby influencing immune cell function. This potential makes it a candidate for developing novel immunotherapeutic agents.
Furthermore, the benzyloxy carbonyl group in the molecule provides a protective function for the amino group, which is a common feature in many pharmacologically active compounds. This protection can prevent unwanted side reactions during synthesis and storage, ensuring the stability and efficacy of the final drug product. The presence of this group also allows for further functionalization, enabling chemists to explore additional derivatives with tailored properties.
The trifluoromethyl group at the 5-position of the phenyl ring is another critical feature that contributes to the compound's unique properties. Trifluoromethyl groups are known to increase lipophilicity and metabolic stability, which are desirable traits for drug candidates. By enhancing these properties, (3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid may exhibit improved bioavailability and prolonged half-life upon administration.
Recent studies have also highlighted the importance of fluorinated compounds in antiviral and anticancer therapies. The ability of fluorine atoms to influence electronic distributions and steric interactions can lead to enhanced binding affinity to viral proteases or cancer-related enzymes. Given its structural complexity, (3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid could potentially be explored as a lead compound in developing treatments for these diseases.
In conclusion, the compound (3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid (CAS No. 2137091-02-0) represents a promising candidate for further pharmaceutical research. Its unique structural features, including chiral centers, fluoro and trifluoromethyl substituents, and protective benzyloxy carbonyl groups, make it an attractive molecule for exploring new therapeutic avenues. As research continues in fluorinated compounds, this molecule could play a significant role in developing innovative treatments across various therapeutic domains.
2137091-02-0 ((3S)-3-{(benzyloxy)carbonylamino}-3-2-fluoro-5-(trifluoromethyl)phenylpropanoic acid) 関連製品
- 2248256-67-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate)
- 1185384-91-1(1-(3-Methyl-benzyl)-1H-pyrazol-4-ylamine hydrochloride)
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 1368759-11-8([1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]methanamine)
- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)
- 2680722-97-6(5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate)
- 1805646-59-6(Ethyl 3-cyano-5-difluoromethoxy-4-nitrophenylacetate)
- 73069-25-7((±)-Praeruptorin A)